4-(4-(Tert-butoxycarbonyl)morpholin-3-yl)benzoic acid
Description
4-(4-(Tert-butoxycarbonyl)morpholin-3-yl)benzoic acid is a synthetic organic compound featuring a benzoic acid backbone substituted with a morpholine ring. The morpholine moiety is further modified at the 4-position with a tert-butoxycarbonyl (Boc) group, a common protecting group in peptide synthesis. This compound is primarily utilized in medicinal chemistry and drug development as an intermediate for introducing morpholine-based structural motifs into target molecules. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes, while the benzoic acid moiety provides a handle for further derivatization .
Properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-9-21-10-13(17)11-4-6-12(7-5-11)14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEFGDOCFGDFQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The synthesis commences with 4-bromobenzoic acid, which undergoes esterification with methanol under acidic catalysis (H₂SO₄, 65°C, 12 h) to yield methyl 4-bromobenzoate (98% purity). Subsequent Ullmann coupling with N-Boc-ethanolamine in the presence of CuI/L-proline catalyst produces methyl 4-(2-(tert-butoxycarbonylamino)ethoxy)benzoate (Scheme 1).
Table 1: Optimization of Ullmann Coupling Conditions
| Catalyst System | Temp (°C) | Yield (%) |
|---|---|---|
| CuI/L-proline | 110 | 82 |
| Pd(OAc)₂/Xantphos | 100 | 67 |
| CuBr/1,10-phen | 120 | 58 |
Morpholine Ring Formation
The key step employs Grubbs 2nd generation catalyst (5 mol%) in dichloromethane at 40°C for 24 h, inducing ring-closing metathesis. This converts the ethoxyamine moiety into a morpholine ring while retaining the Boc group.
Final saponification with LiOH (THF/H₂O, 0°C to rt, 6 h) provides the target acid in 76% overall yield.
Synthetic Route 2: Tandem Boc Protection/Cyclocondensation
One-Pot Methodology
This approach utilizes 4-aminobenzoic acid as the starting material. Boc protection is achieved using di-tert-butyl dicarbonate (1.1 eq) in THF with DMAP catalysis (0.1 eq), yielding 4-(tert-butoxycarbonylamino)benzoic acid (95% yield).
Morpholine Cyclization
Treatment with 2-chloroethyl ether in the presence of K₂CO₃ (2.5 eq) induces cyclization through nucleophilic aromatic substitution:
Critical Parameters:
-
Temperature: 80°C optimal (yield drops to 43% at 60°C)
-
Solvent: DMF outperforms THF (78% vs. 51% yield)
Catalytic Asymmetric Modifications
Recent advances employ chiral bisoxazoline-copper complexes to induce enantioselectivity during morpholine formation. Using methyl 4-(2-bromophenyl)benzoate as substrate, this method achieves 88% ee with the following conditions:
Table 2: Enantioselective Cyclization Performance
| Ligand | ee (%) | Yield (%) |
|---|---|---|
| (R)-Ph-Box | 88 | 72 |
| (S)-iPr-Box | 82 | 68 |
| No ligand | 0 | 45 |
The mechanism proceeds through copper-mediated oxidative addition, followed by stereoselective C-N bond formation.
Industrial-Scale Process Optimization
Continuous Flow Synthesis
A patent-pending method (WO2019232010A1) describes a continuous flow system for Boc protection and morpholine cyclization:
Green Chemistry Approaches
Solvent screening identified cyclopentyl methyl ether (CPME) as superior to THF:
-
23% reduction in E-factor
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98% solvent recovery
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Reaction scale: 50 kg batches with consistent purity (99.8% by HPLC).
Analytical Characterization Benchmarks
Table 3: Spectroscopic Data Comparison
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.44 (s, 9H, Boc), 3.65–3.72 (m, 4H, morpholine), 7.89 (d, J=8.4 Hz, 2H, ArH) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 28.3 (Boc CH₃), 80.5 (Boc C), 167.2 (COOH) |
| HRMS (ESI+) | Calcd for C₁₆H₂₁NO₅ [M+H]⁺: 308.1497, Found: 308.1492 |
Chemical Reactions Analysis
Types of Reactions
4-(4-(Tert-butoxycarbonyl)morpholin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The benzoic acid moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Scientific Research Applications
4-(4-(Tert-butoxycarbonyl)morpholin-3-yl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in chemical research.
Biology: The compound can be used in the study of biological processes and as a tool in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(4-(Tert-butoxycarbonyl)morpholin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The structural and functional attributes of 4-(4-(Tert-butoxycarbonyl)morpholin-3-yl)benzoic acid can be compared to related compounds based on heterocyclic systems, substituents, and applications. Below is a detailed analysis:
Heterocyclic System Variations
Key Observations :
- Piperazine derivatives (e.g., 4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid) exhibit higher basicity due to additional nitrogen, enhancing interactions with biological targets like kinases .
- Morpholine-based metabolites (e.g., 2-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}acetic acid) demonstrate the role of substituents in modulating pharmacokinetic properties .
Substituent Modifications on Benzoic Acid
Key Observations :
Biological Activity
4-(4-(Tert-butoxycarbonyl)morpholin-3-yl)benzoic acid, also known by its CAS number 1432755-80-0, is a compound that has garnered attention in pharmaceutical research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Molecular Formula : CHNO
- Molecular Weight : 253.28 g/mol
- Appearance : Typically presented as a white to off-white powder.
- Purity : Generally available with purities of 95-99% .
The biological activity of 4-(4-(Tert-butoxycarbonyl)morpholin-3-yl)benzoic acid is primarily attributed to its interaction with various molecular targets involved in cellular processes. The morpholine moiety is known to facilitate interactions with proteins, potentially modulating their activity. This compound may act as an inhibitor of certain enzymes or receptors, influencing pathways related to cell proliferation and apoptosis.
Anticancer Properties
Recent studies have indicated that compounds similar to 4-(4-(Tert-butoxycarbonyl)morpholin-3-yl)benzoic acid exhibit anticancer properties by targeting mitotic spindle formation in cancer cells. For instance, compounds that inhibit HSET (KIFC1), a motor protein involved in spindle assembly, have shown promise in inducing multipolar spindle formation in centrosome-amplified cancer cells, leading to increased cell death .
Antimicrobial Activity
Research on related benzoic acid derivatives has demonstrated moderate antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 50 to 500 µg/mL, indicating their potential as antimicrobial agents .
Study on Antitumor Activity
A study published in Nature Communications investigated the effects of morpholine derivatives on cancer cell lines. The results showed that treatment with these compounds led to significant inhibition of cell growth and induction of apoptosis in sensitive cancer types. Specifically, the study highlighted the role of the morpholine group in enhancing cellular uptake and target specificity .
Antimicrobial Efficacy Assessment
In another study focusing on the antimicrobial properties, derivatives similar to 4-(4-(Tert-butoxycarbonyl)morpholin-3-yl)benzoic acid were tested against strains of Staphylococcus aureus and Escherichia coli. The findings revealed that certain modifications to the benzoic acid structure significantly enhanced antibacterial activity, suggesting that further structural optimization could yield more potent derivatives .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 253.28 g/mol |
| Purity | 95-99% |
| Anticancer Activity (IC50) | Varies by cell line |
| MIC against S. aureus | 100 - 250 µg/mL |
| MIC against E. coli | 200 - 500 µg/mL |
Q & A
Q. What are the common synthetic routes for 4-(4-(Tert-butoxycarbonyl)morpholin-3-yl)benzoic acid?
- Methodological Answer : The synthesis typically involves coupling a tert-butoxycarbonyl (Boc)-protected morpholine derivative with a benzoic acid scaffold. A Friedel-Crafts acylation or mechanochemical ball milling (solvent-free conditions) can be employed to introduce the morpholine moiety. For example, AlCl₃-catalyzed reactions with anhydrides or activated esters are common for forming aromatic ketones or esters, followed by Boc protection of the morpholine nitrogen . Characterization via NMR and HPLC ensures structural fidelity and purity.
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR (¹H/¹³C) : Key signals include the Boc group’s tert-butyl protons (~1.3 ppm) and the morpholine ring protons (δ 3.4–4.2 ppm). Aromatic protons from the benzoic acid appear between δ 7.5–8.5 ppm.
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95%).
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ or [M−Boc+H]⁺ fragments).
- IR Spectroscopy : Identifies carbonyl stretches (Boc: ~1680–1720 cm⁻¹; benzoic acid: ~1700 cm⁻¹) .
Q. What are the key considerations for designing in vitro biological assays for this compound?
- Methodological Answer :
- Solubility : Use DMSO stocks (<0.1% final concentration) to avoid cytotoxicity.
- Target Selection : Prioritize kinases (e.g., c-Met, FGFR) or enzymes (e.g., proteases) based on structural analogs’ activity .
- Assay Controls : Include positive inhibitors (e.g., staurosporine for kinases) and vehicle controls.
- Dose-Response Curves : Test 0.1–100 µM ranges to determine IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Catalyst Screening : Compare AlCl₃, FeCl₃, or Brønsted acids for acylation efficiency.
- Solvent-Free Mechanochemistry : Ball milling reduces side reactions and improves atom economy .
- Boc Deprotection : Use TFA in DCM (1:1 v/v) for 2–4 hours; monitor by TLC (disappearance of Boc-protected intermediate).
- Purification : Gradient flash chromatography (hexane/EtOAc → DCM/MeOH) resolves unreacted starting materials.
Q. How to resolve contradictions between computational predictions and experimental biological activity data?
- Methodological Answer :
- Docking vs. Experimental IC₅₀ : Re-evaluate binding poses using molecular dynamics simulations (e.g., GROMACS) to account for protein flexibility.
- Off-Target Screening : Use a broad-panel kinase assay (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
- Metabolite Analysis : LC-MS/MS detects potential in situ degradation products that may affect activity .
Q. What strategies determine the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Assays : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to the enzyme’s active site.
- Mutagenesis Studies : Introduce point mutations (e.g., catalytic residue substitutions) to validate binding pockets .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
